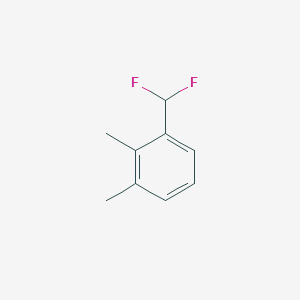
4-Methyl-6-styrylpyrimidin-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-6-styrylpyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are important aromatic heterocycles found in many biologically active molecules, including DNA and RNA. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 4-position, a styryl group at the 6-position, and a hydroxyl group at the 5-position. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-styrylpyrimidin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrimidine ring. Common starting materials include 2,4,6-trichloropyrimidine and appropriate styrene derivatives.
Substitution Reactions: The styryl group is introduced at the 6-position of the pyrimidine ring through a substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-6-styrylpyrimidin-5-ol undergoes various chemical reactions, including:
Substitution: The methyl and styryl groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Ethyl-substituted pyrimidines.
Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
4-Methyl-6-styrylpyrimidin-5-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Methyl-6-styrylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-6-phenylpyrimidin-5-ol: Similar structure but lacks the styryl group.
6-Styrylpyrimidin-5-ol: Similar structure but lacks the methyl group.
4-Methyl-5-hydroxypyrimidine: Similar structure but lacks the styryl group.
Uniqueness
4-Methyl-6-styrylpyrimidin-5-ol is unique due to the presence of both the styryl and methyl groups, which confer distinct chemical and biological properties. This combination of substituents enhances its potential for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-methyl-6-[(E)-2-phenylethenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C13H12N2O/c1-10-13(16)12(15-9-14-10)8-7-11-5-3-2-4-6-11/h2-9,16H,1H3/b8-7+ |
Clé InChI |
TZTGVLCMRVOIPD-BQYQJAHWSA-N |
SMILES isomérique |
CC1=C(C(=NC=N1)/C=C/C2=CC=CC=C2)O |
SMILES canonique |
CC1=C(C(=NC=N1)C=CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


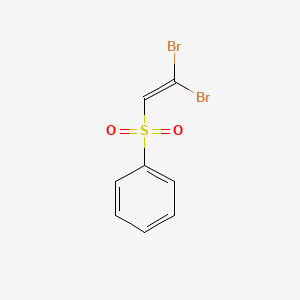
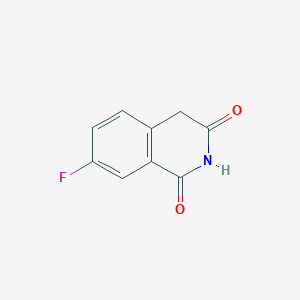
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)


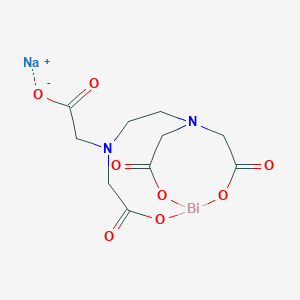
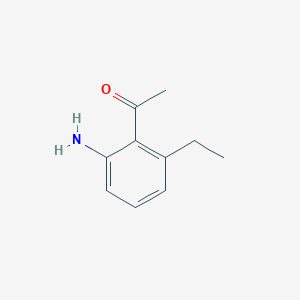
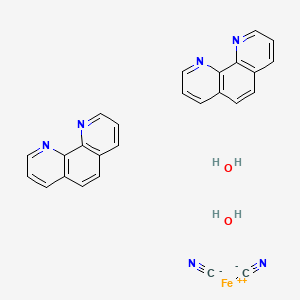
![1,4-Bis[(4-chlorophenyl)sulfanyl]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B13123759.png)


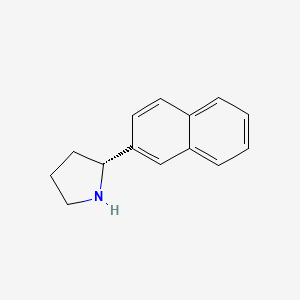
![6-Iodo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13123775.png)
